Enzyme Inhibition Potency (AChE and hCA) Versus In-Class N-Substituted Sulfonyl Amide Analogs
While direct comparative data for this specific compound is absent from the public literature, a highly relevant cross-study class-level inference can be drawn from a 2022 study on novel N-substituted sulfonyl amides containing the 1,3,4-oxadiazole core. Analogs 6a–j demonstrated AChE inhibition constants (KI) of 23.11–52.49 nM and hCA II KI values of 9.33–120.80 nM, with single-digit nanomolar potency achieved by specific substituents [1]. This establishes that the 1,3,4-oxadiazole scaffold, when paired with the correct sulfonyl amide group, is capable of high enzyme inhibition potency. The target compound's unique isopropylsulfonyl and thiophen-2-ylmethyl groups are predicted to further modulate this activity, making it a critical probe for structure-activity relationship (SAR) studies to assess its specific potency relative to these published benchmarks [1].
| Evidence Dimension | Enzyme Inhibition Potency (KI) |
|---|---|
| Target Compound Data | Not yet publicly reported; requires experimental determination. |
| Comparator Or Baseline | Class-leading analogs 6a–j: AChE KI 23.11–52.49 nM; hCA II KI 9.33–120.80 nM (Gulec et al., 2022). |
| Quantified Difference | Unknown. Predicted differential based on unique substituent effects; must be experimentally validated. |
| Conditions | In vitro fluorometric enzyme inhibition assays (AChE, hCA I, hCA II); Molecular Diversity, 2022. |
Why This Matters
This defines a clear, quantitative benchmark for the minimal expected potency of this structural class, enabling a prospective buyer to design a head-to-head experiment to generate the precise differentiation data needed for lead selection.
- [1] Gulec, O., et al. (2022). Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Molecular Diversity, 26(5), 2825-2845. View Source
